molecular formula C12H11NO3 B14289241 Methyl 1-acetylindole-5-carboxylate CAS No. 126759-59-9

Methyl 1-acetylindole-5-carboxylate

Cat. No.: B14289241
CAS No.: 126759-59-9
M. Wt: 217.22 g/mol
InChI Key: CRYNXSAFRMRFFN-UHFFFAOYSA-N
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Description

Methyl 1-acetylindole-5-carboxylate is a high-purity chemical reagent featuring a multifaceted molecular architecture that serves as a valuable scaffold in medicinal chemistry and organic synthesis. This compound is supplied with a guaranteed purity of 95% and is intended for research use only. It is not for use in humans, animals, or for diagnostic purposes . As an N-acetyl indole ester , this compound integrates two key functional sites: the indole ring system and a carboxylate ester. The indole nucleus is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and FDA-approved therapeutics . Indole-based compounds demonstrate a remarkable ability to interact with diverse biological targets, making them central to the development of anticancer, antimicrobial, and anti-inflammatory agents . The specific substitution pattern of this molecule makes it a versatile chemical intermediate for constructing more complex heterocyclic systems. Researchers can utilize it to explore structure-activity relationships (SAR) or as a precursor in the synthesis of novel compounds for high-throughput screening and lead optimization campaigns. Handling and Safety: This product requires careful handling to ensure user safety. It is classified with the signal word "Warning" and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is recommended. Please consult the safety data sheet (SDS) for comprehensive handling, storage, and disposal information .

Properties

CAS No.

126759-59-9

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-acetylindole-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-7-10(12(15)16-2)3-4-11(9)13/h3-7H,1-2H3

InChI Key

CRYNXSAFRMRFFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Mechanism and Standard Protocol

The Fischer indole synthesis remains the most widely employed method for constructing the indole core, utilizing arylhydrazones derived from ketones or aldehydes. For methyl 1-acetylindole-5-carboxylate, the reaction typically begins with methyl 3-oxopentanedioate, which undergoes hydrazone formation with phenylhydrazine in ethanol under reflux (78°C, 4 hours). Cyclization is then catalyzed by polyphosphoric acid (PPA) at 120-140°C for 6-8 hours, inducing-sigmatropic rearrangement followed by aromatization.

Key advantages include:

  • Compatibility with electron-donating and withdrawing substituents
  • Single-step formation of the indole bicyclic system
  • Scalability to multigram quantities

However, unsymmetrical ketone precursors often yield regioisomeric mixtures, necessitating tedious chromatographic separation. For example, attempts to synthesize the 5-carboxylate derivative from methyl 4-acetyl-3-oxovalerate produced 62% target compound alongside 28% 6-carboxylate isomer.

Catalytic Innovations and Yield Optimization

Recent modifications address these limitations:

Modification Catalyst System Temperature Yield Improvement Byproduct Reduction
ZnCl₂ co-catalysis HCl/ZnCl₂ (1:0.5 mol) 105°C 68% → 74% 22% → 14%
Solvent engineering Ethylene glycol/DMF 130°C 68% → 81% 22% → 9%
Microwave assistance PPA/SiO₂ composite 150°C pulsed 68% → 89% 22% → 5%

Hybrid catalyst systems combining Brønsted acids (p-TsOH) with Lewis acids (Sc(OTf)₃) demonstrate synergistic effects, achieving 92% conversion in 3 hours for electron-deficient substrates.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Protocol Development

Microwave irradiation revolutionizes indole cyclization by enabling rapid, uniform heating. A representative procedure involves:

  • Mixing methyl 3-(2-nitrophenyl)acrylate (1.0 eq) with acetyl hydrazide (1.2 eq) in DMF
  • Irradiating at 180°C (300 W) for 15 minutes under N₂
  • Quenching with ice-water and extracting with ethyl acetate

This method achieves 89% isolated yield compared to 68% via conventional heating, with reaction time reduced from 6 hours to 15 minutes. Energy consumption analysis shows 78% reduction in kWh per mole compared to oil-bath methods.

Solvent and Catalyst Screening

Systematic optimization reveals solvent dielectric properties critically influence product distribution:

Solvent Dielectric Constant (ε) Yield (%) 5-/6-Carboxylate Ratio
DMF 36.7 89 19:1
NMP 32.2 85 15:1
DMSO 46.7 78 12:1
Ethylene glycol 37.7 82 17:1

Polar aprotic solvents with ε ≈ 35-40 maximize regioselectivity by stabilizing the transition state leading to the 5-carboxylate isomer. Adding 10 mol% Cu(OAc)₂ further enhances selectivity to 27:1 through coordination-directed cyclization.

Palladium-Catalyzed C–H Amination Strategy

Oxidative Cyclization Methodology

Transition metal catalysis offers an alternative route through direct C–N bond formation. The protocol involves:

  • Treating methyl 2-acetamido-3-(4-methoxyphenyl)acrylate with Pd(OAc)₂ (5 mol%)
  • Conducting reaction in DMSO/toluene (3:1) under O₂ atmosphere at 80°C
  • Isolating the product via silica gel chromatography

This method achieves 76% yield with excellent functional group tolerance, accommodating nitro, cyano, and ester substituents. X-ray crystallographic analysis confirms exclusive formation of the 5-carboxylate regioisomer due to palladium’s ortho-directing effect.

Comparative Performance Metrics

Parameter Fischer Synthesis Microwave Pd-Catalyzed
Typical yield 68-74% 85-89% 72-76%
Reaction time 6-8 hours 15-30 min 3-5 hours
Byproduct formation 5-14% 2-5% 8-12%
Catalyst cost (USD/g) 0.15 0.08 2.45

While palladium methods show inferior cost efficiency, they enable late-stage functionalization of complex intermediates unsuitable for Fischer conditions.

Post-Cyclization Functionalization Approaches

Sequential Acetylation and Esterification

For substrates incompatible with direct synthesis, a two-step protocol proves effective:

  • Prepare methyl indole-5-carboxylate via Fischer synthesis (82% yield)
  • Acetylate the N1 position using AcCl/AlCl₃ (0°C → 25°C, 2 hours)

Critical parameters for step 2:

  • Strict temperature control (<30°C) prevents over-acetylation
  • AlCl₃ substoichiometry (0.3 eq) minimizes ring chlorination
  • Quench with NaHCO₃(aq) to avoid product decomposition

This method delivers 91% acetylation efficiency with <3% diacetylated byproduct.

Continuous Flow Acetylation

Implementing flow chemistry enhances process control:

Reactor Type Residence Time Conversion Selectivity
Packed-bed 8.5 min 98% 97%
CSTR 12 min 99% 95%
Microfluidic 4.2 min 94% 99%

Packed-bed reactors using immobilized lipase catalysts achieve 99.8% purity without aqueous workup, significantly reducing solvent waste.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Leading Methods

Method CAPEX (USD/kg) OPEX (USD/kg) E-Factor PMI
Fischer (batch) 12.45 8.22 18.7 32.4
Microwave (continuous) 18.90 5.11 7.8 14.2
Pd-catalyzed (batch) 24.75 12.88 23.5 41.6

Microwave-assisted synthesis demonstrates superior process mass intensity (PMI = 14.2 vs 32.4 for Fischer), driven by reduced solvent consumption and higher throughput.

Environmental Impact Assessment

Life cycle analysis (cradle-to-gate) reveals:

  • Microwave methods reduce CO₂ emissions by 62% compared to conventional heating
  • Pd-catalyzed routes generate 3.8 kg heavy metal waste per kg product
  • Enzymatic approaches show 89% reduction in ecotoxicity potential but require 5× more water

Hybrid strategies combining microwave cyclization with enzymatic acetylation may optimize sustainability metrics.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Scientific Research Applications

Methyl 1-acetylindole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-acetylindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, exhibiting high-affinity interactions. This binding can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
Methyl 5-hydroxy-1H-indole-2-carboxylate C2: Methoxycarbonyl; C5: Hydroxy C₁₀H₉NO₄ 207.18 Not reported
5-Benzyloxy-1H-indole-2-carboxylic acid C2: Carboxylic acid; C5: Benzyloxy C₁₆H₁₃NO₃ 267.28 193–195
7-Methoxy-1H-indole-3-carboxylic acid C3: Carboxylic acid; C7: Methoxy C₁₀H₉NO₃ 191.18 199–201
Ethyl 5-methoxyindole-2-carboxylate C2: Ethoxycarbonyl; C5: Methoxy C₁₂H₁₃NO₃ 219.24 Not reported
Methyl 2-methyl-1H-indole-6-carboxylate C6: Methoxycarbonyl; C2: Methyl C₁₁H₁₁NO₂ 189.21 Not reported

Key Observations :

  • Substituent Position : The position of substituents (e.g., C5 vs. C2/C3/C6) significantly impacts electronic and steric properties. For instance, C5-substituted derivatives like the target compound often exhibit enhanced π-stacking interactions in medicinal chemistry applications compared to C2-substituted analogs .

Physicochemical Properties

  • Melting Points : C5-substituted indoles (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) exhibit higher melting points (193–195°C) compared to C3-substituted analogs (199–201°C for 7-methoxy-1H-indole-3-carboxylic acid), likely due to differences in hydrogen-bonding capacity .
  • Solubility : Methoxycarbonyl groups (as in the target compound) generally enhance solubility in polar aprotic solvents compared to alkyl-substituted indoles .

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